4-Nitro-1,2-diphenylpentan-1-one
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Overview
Description
4-Nitro-1,2-diphenylpentan-1-one is an organic compound with the molecular formula C17H15NO3 It is a nitro ketone, characterized by the presence of a nitro group (-NO2) and a ketone group (C=O) within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Nitro-1,2-diphenylpentan-1-one can be synthesized through several methods. One common approach involves the Michael addition of nitrostyrene to 1,3-diarylpropan-1,3-diones, followed by retro-Claisen condensation. This method is efficient and can be carried out under mild, transition-metal-free conditions . Another method involves the reaction of nitrobenzene with appropriate ketones under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of catalysts, such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), and solvents like ethanol, are common in these processes .
Chemical Reactions Analysis
Types of Reactions
4-Nitro-1,2-diphenylpentan-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group (-NH2) under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted nitro or amino compounds.
Scientific Research Applications
4-Nitro-1,2-diphenylpentan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fine chemicals and as a precursor for more complex molecules.
Mechanism of Action
The mechanism of action of 4-Nitro-1,2-diphenylpentan-1-one involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. These interactions can affect molecular targets such as enzymes and DNA, influencing cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
4-Nitro-1,2,3-triazoles: These compounds also contain a nitro group and are used in organic synthesis.
4-Nitro-1,3-diarylbutan-1-ones: Similar in structure and used as intermediates in organic synthesis.
Uniqueness
4-Nitro-1,2-diphenylpentan-1-one is unique due to its specific structure, which allows for diverse chemical reactions and potential applications in various fields. Its combination of a nitro group and a ketone group provides unique reactivity and functionality compared to other similar compounds.
Properties
CAS No. |
83188-06-1 |
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Molecular Formula |
C17H17NO3 |
Molecular Weight |
283.32 g/mol |
IUPAC Name |
4-nitro-1,2-diphenylpentan-1-one |
InChI |
InChI=1S/C17H17NO3/c1-13(18(20)21)12-16(14-8-4-2-5-9-14)17(19)15-10-6-3-7-11-15/h2-11,13,16H,12H2,1H3 |
InChI Key |
GOVBGLPLFYXYRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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